N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea
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Overview
Description
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea is a synthetic organic compound characterized by its unique structural components. This compound features an ethylsulfanyl group, a methylpropyl chain, a fluorophenyl ring, and a methylurea moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylsulfanyl Intermediate: The initial step involves the reaction of an appropriate alkyl halide with ethanethiol to form the ethylsulfanyl intermediate.
Alkylation: The ethylsulfanyl intermediate is then alkylated with 2-methylpropyl bromide under basic conditions to yield the desired alkylated product.
Coupling with Fluorophenyl Isocyanate: The alkylated product is reacted with 2-fluorophenyl isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the fluorophenyl ring may interact with aromatic residues in protein binding sites, while the urea moiety can form hydrogen bonds with active site residues, influencing the compound’s biological effects.
Comparison with Similar Compounds
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds, such as:
N-[1-(Methylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-chlorophenyl)-N-methylurea: Similar structure but with a chlorophenyl ring instead of fluorophenyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-ethylurea: Similar structure but with an ethylurea moiety instead of methylurea.
These comparisons highlight the uniqueness of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea in terms of its specific functional groups and their influence on the compound’s properties and applications.
Properties
CAS No. |
89135-35-3 |
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Molecular Formula |
C14H21FN2OS |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
1-(1-ethylsulfanyl-2-methylpropyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C14H21FN2OS/c1-5-19-13(10(2)3)17(4)14(18)16-12-9-7-6-8-11(12)15/h6-10,13H,5H2,1-4H3,(H,16,18) |
InChI Key |
RSIVHWWPOBGMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C)C)N(C)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
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